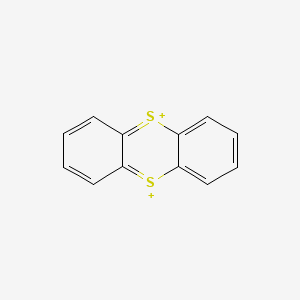

Thianthrene-5,10-diium

Description

Contextualization of Thianthrene (B1682798) Derivatives in Redox Chemistry and Sulfonium (B1226848) Cation Research

Thianthrene and its derivatives are sulfur-containing heterocyclic compounds recognized for their distinctive redox behavior. wikipedia.orgontosight.ai The thianthrene core structure, consisting of two benzene (B151609) rings linked by two sulfur atoms, can undergo oxidation to form stable radical cations and dications, making it a valuable scaffold in redox chemistry. wikipedia.orgresearchgate.net This property has been harnessed in the development of organic mediators for redox-flow batteries, where thianthrene-based polymers have been studied as 4 V-class organic mediators. researchgate.net These derivatives facilitate charge transport in electrochemical cells, highlighting their utility in energy storage technologies. researchgate.net

The thianthrene-5,10-diium species is a type of sulfonium cation. Sulfonium cations, characterized by a positively charged sulfur atom with three organic substituents ([SR₃]⁺), are intriguing and versatile species in organic chemistry. nih.govwikipedia.org For over a century, they have been the focus of fundamental and applied research, finding broad application in organic synthesis and materials science. nih.govrsc.orgrsc.org They serve as precursors for sulfur ylides, act as alkyl and aryl group sources in cross-coupling reactions, and function as photoacids. nih.govrsc.org Compared to their isoelectronic phosphine (B1218219) counterparts, sulfonium cations possess a stabilized lone pair due to their positive charge and low-lying S–C σ*-orbitals that can accept electron density, making them effective non-metal Lewis acids. nih.govrsc.org Computational studies have suggested that sulfonium cations are among the best π-acceptors currently available, a property that is enhanced when they are incorporated into more rigid pincer-type frameworks. rsc.orgrsc.org

Significance of Dicationic Species in Contemporary Organic Synthesis and Materials Science

Dicationic species, molecules bearing two positive charges, are important reactive intermediates and structural motifs in modern chemistry. Their high electrophilicity makes them valuable in a range of organic transformations. For instance, dicationic adducts derived from the reaction of thianthrene radical cations with alkenes have been identified as potent dielectrophiles, enabling a suite of net oxidative alkene transformations that are difficult to achieve through conventional methods. researchgate.net The involvement of dicationic intermediates has also been proposed in classical organic reactions like the Gattermann, Houben-Hoesch, and Friedel-Crafts reactions. acs.org

In materials science, dicationic structures are being incorporated into functional molecules to enhance their properties. Novel dicationic styryl dyes, for example, have been designed with quaternary ammonium (B1175870) groups to improve their binding affinity and optical response when detecting nucleic acids. nih.gov The dual positive charges enhance interaction with the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.gov Furthermore, dicationic metal complexes, such as those of copper(I), have been developed as robust catalysts for reactions like the regioselective cyclization of diynes. rsc.org The unique electronic environment created by the dicationic nature of these complexes can lead to novel reactivity and catalytic efficiency. rsc.org

Historical Development and Evolution of Thianthrene Oxidation State Investigations

The study of thianthrene has a long history, beginning with its first synthesis by John Stenhouse through the dry distillation of sodium benzenesulfonate. wikipedia.org A key breakthrough in understanding its chemical behavior was the discovery that thianthrene is oxidized by sulfuric acid to form a distinctively colored red radical cation (Th•⁺). wikipedia.org This stable radical species was subsequently characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, and the crystal structures of several of its salts have been described. wikipedia.org

Pioneering work in the mid-1960s and extensive investigations in the late 1970s by researchers such as Henry J. Shine and his coworkers significantly advanced the chemistry of thianthrene cation radicals. researchgate.netsemanticscholar.org Their studies revealed that the thianthrene radical cation could react with alkenes to form two different dicationic thianthrene-alkene adducts. researchgate.net These early investigations laid the groundwork for understanding the reactivity of oxidized thianthrene species and established their potential as intermediates in organic reactions. researchgate.nettdl.org The development of methods for thianthrene oxidation and the subsequent thianthrenation of arenes have become important tools in modern synthetic chemistry, particularly for C-H functionalization reactions. semanticscholar.org

Scope and Emerging Research Trajectories of this compound Systems

Current research continues to uncover the synthetic potential of this compound systems. These dicationic species are now viewed as powerful dielectrophilic intermediates for complex molecule synthesis. researchgate.net A prime example is the adduct formed between the thianthrene cation radical and an alkene, such as 2,3-dimethyl-2-butene, which yields the dicationic species 2,3-dimethyl-2,3-(5,10-thianthreniumdiyl)butane. nih.gov While this particular adduct is unstable at room temperature, its isolation and characterization at low temperatures have provided crucial insights into its structure and reactivity. nih.gov

The instability of such adducts can be harnessed for synthetic purposes. For instance, the decomposition of the 2,3-dimethyl-2,3-(5,10-thianthreniumdiyl)butane dication regenerates the neutral thianthrene molecule, a process that can be observed through redox catalysis in cyclic voltammetry experiments. nih.gov This reactivity unlocks a variety of net oxidative alkene transformations that were previously elusive. researchgate.net The ability to generate these highly electrophilic dicationic intermediates from simple alkenes and subsequently react them with a wide array of nucleophiles opens up new avenues for functionalization. Emerging research trajectories focus on expanding the scope of nucleophiles that can be used and applying this methodology to the synthesis of valuable molecules like aziridines. researchgate.net Furthermore, the development of mechanochemical, solvent-free methods for thianthrene oxidation and subsequent functionalization reactions points towards more sustainable and efficient synthetic protocols. semanticscholar.org

Properties

CAS No. |

41688-89-5 |

|---|---|

Molecular Formula |

C12H8S2+2 |

Molecular Weight |

216.3 g/mol |

IUPAC Name |

thianthrene-5,10-diium |

InChI |

InChI=1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H/q+2 |

InChI Key |

MQMIAVIJKLRAAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)[S+]=C3C=CC=CC3=[S+]2 |

Origin of Product |

United States |

Advanced Electrochemical and Redox Characterization of Thianthrene 5,10 Diium Systems

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to probe the redox behavior of chemical species. In the context of thianthrene (B1682798), these methods provide detailed information about the electron transfer processes involved in the formation of its radical cation and dication.

Analysis of Reversible Oxidation Peaks and Associated Electron Transfer Processes

The electrochemical oxidation of thianthrene typically shows two distinct and reversible one-electron transfer steps. utexas.edu These processes correspond to the sequential formation of the thianthrene radical cation (Th•+) and the thianthrene dication (Th2+). utexas.edu The reversibility of these oxidation peaks is a key characteristic, indicating that the oxidized species are stable on the timescale of the CV experiment. researchgate.net

In a typical cyclic voltammogram of thianthrene in a suitable solvent like acetonitrile (B52724), the first oxidation peak appears at approximately +1.3 V versus a saturated calomel (B162337) electrode (SCE), and the second is observed at around +1.8 V vs SCE. researchgate.net These potentials can vary depending on the specific experimental conditions, including the solvent and supporting electrolyte used. The separation between the two oxidation peaks provides insight into the electronic communication between the two sulfur centers in the thianthrene core. The planarity of the molecule is thought to increase upon oxidation to the radical cation and further to the dication, which has a dihedral angle of approximately 180°. researchgate.netresearchgate.net

The electron-donating nature of the thianthrene core, stemming from the bent structure of the central dithiine ring, contributes to its well-defined and stable cation and dication species. researchgate.net The reversibility of these oxidation processes has led to the exploration of thianthrene derivatives in applications such as organic redox flow batteries. researchgate.netresearchgate.net

Interactive Table 1: Redox Potentials of Thianthrene

| Redox Process | Potential (V vs. SCE) in Acetonitrile | Reference |

|---|---|---|

| Th ⇌ Th•⁺ + e⁻ | ~1.3 | researchgate.net |

| Th•⁺ ⇌ Th²⁺ + e⁻ | ~1.8 | researchgate.net |

Electrochemical Kinetic Studies of Dication Formation and Subsequent Decay

While the thianthrene radical cation is generally stable, the dication can be more reactive, and its stability is highly dependent on the solvent and the presence of nucleophiles. utexas.eduresearchgate.net Kinetic studies, often employing techniques like stopped-flow spectrophotometry in conjunction with electrochemical methods, are crucial for understanding the formation and decay pathways of the dication. researchgate.netresearchgate.net

Research has shown that the reaction of the thianthrene radical cation with certain nucleophiles, such as water, proceeds through the formation of the dication. researchgate.net The kinetics of these reactions are often second-order with respect to the radical cation, suggesting a disproportionation mechanism where two radical cations react to form one neutral thianthrene molecule and one dication. researchgate.netresearchgate.net This dication is then the species that reacts with the nucleophile. researchgate.net The rate of these reactions and the stability of the dication are critical factors in the practical application of thianthrene-based systems.

Influence of Solvent and Supporting Electrolyte on Electrochemical Behavior

The choice of solvent and supporting electrolyte significantly impacts the electrochemical behavior of thianthrene and its oxidized species. utexas.eduresearchgate.net These components of the electrochemical system influence not only the redox potentials but also the stability of the generated radical cation and dication. utexas.eduresearchgate.net

Solvents with high dielectric constants and poor nucleophilicity, such as liquid sulfur dioxide and acetonitrile, are often employed to stabilize the cationic species. utexas.eduals-japan.com For instance, in liquid sulfur dioxide at -40°C, both the radical cation and the dication of thianthrene are found to be stable on the timescale of coulometric experiments (around 2 hours). utexas.edu The supporting electrolyte provides the necessary conductivity for the solution and can also affect the solubility and stability of the redox species through ion-pairing interactions. researchgate.netnih.gov The selection of an appropriate supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate, is crucial for obtaining well-defined and reversible cyclic voltammograms. utexas.eduresearchgate.net The concentration of the electrolyte can also influence the measured redox potentials. nih.gov

Interactive Table 2: Solvent Effects on Thianthrene Electrochemistry

| Solvent | Key Observations | Reference |

|---|---|---|

| Acetonitrile (CH₃CN) | Two reversible one-electron oxidation steps observed. researchgate.net | researchgate.net |

| Dichloromethane (CH₂Cl₂) | Used for studying electrochemical properties of thianthrene derivatives. arkat-usa.org | arkat-usa.org |

| Liquid Sulfur Dioxide (SO₂) | Both radical cation and dication are highly stable at low temperatures. utexas.edu | utexas.edu |

Spectroelectrochemical Techniques for Intermediate Elucidation

Spectroelectrochemistry combines spectroscopic and electrochemical methods to provide real-time monitoring of the species generated at an electrode surface. This powerful technique is invaluable for identifying and characterizing transient intermediates like the thianthrene radical cation and dication.

In-situ Spectroscopic Monitoring of Thianthrene Radical Cation and Dication Formation

By coupling an electrochemical cell with a spectrophotometer, it is possible to record the electronic absorption spectra of species as they are formed during an electrochemical experiment. rsc.orgresearcher.life For thianthrene, this allows for the direct observation of the formation of the intensely colored radical cation and the subsequent dication. rsc.orgd-nb.info

The thianthrene radical cation (Th•+) exhibits strong absorption bands in the visible and near-infrared (NIR) regions of the spectrum, giving it a distinct color. rsc.orgd-nb.info As the potential is swept to more positive values, the growth of these absorption bands can be monitored, confirming the formation of the radical cation. Further oxidation to the dication (Th2+) leads to changes in the absorption spectrum, with the disappearance of the radical cation's signature and the appearance of new bands corresponding to the dication. rsc.org In some cases, the dimerization of the radical cation can also be observed through these techniques, particularly at higher concentrations and lower temperatures. rsc.org

Correlation of Electrochemical Data with Electronic Absorption Signatures in Charge-Transfer Complexes

Thianthrene can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. researchgate.netnih.gov Spectroelectrochemistry is instrumental in correlating the electrochemical generation of the thianthrene radical cation with the electronic absorption signatures of these CT complexes. rsc.org

The formation of a CT complex between a donor and an acceptor molecule often results in a new, low-energy absorption band in the electronic spectrum that is not present in the individual components. researchgate.net By electrochemically generating the thianthrene radical cation in the presence of an acceptor, it is possible to study the electronic transitions within the resulting CT complex. The energy of the CT absorption band can provide information about the electronic coupling between the donor and acceptor moieties. libretexts.org This approach is particularly useful for understanding the fundamental photophysics of radical ions and their interactions in both solution and solid-state environments. acs.org

Mechanisms of Reversible Redox Reactions in Thianthrene-Based Systems

The electrochemical behavior of thianthrene is characterized by two discrete and generally reversible one-electron oxidation events. These processes lead to the sequential formation of a stable radical cation and a more reactive dication, known as thianthrene-5,10-diium. The reversibility of these redox steps is a key feature that underpins the utility of thianthrene derivatives in various applications, such as organic redox flow batteries. nih.govresearchgate.net

The initial step is the oxidation of the neutral thianthrene (Th) molecule to its corresponding radical cation (Th•+). researchgate.net This process is readily observed in cyclic voltammetry, which typically shows a reversible oxidation peak. arkat-usa.orgresearchgate.net Upon this first oxidation, the thianthrene molecule undergoes a significant conformational change. researchgate.netresearchgate.net The neutral molecule exists in a non-planar, bent V-shape, but the resulting radical cation flattens to a nearly planar configuration. researchgate.netresearchgate.net This structural reorganization is a crucial aspect of its redox chemistry. The thianthrene radical cation is a persistent species, often forming colored solutions, such as dark blue or green, and its salts can be isolated. researchgate.netcdnsciencepub.com

The second redox event involves the further oxidation of the radical cation (Th•+) to the dication (Th2+), or this compound. cdnsciencepub.com This step is also typically reversible. researchgate.net Like the radical cation, the dication is also characterized by an almost planar geometry. researchgate.netresearchgate.net While stable enough to be observed electrochemically, the dication is generally more reactive than the radical cation. cdnsciencepub.com

In solution, an important equilibrium exists where two radical cations can undergo disproportionation to yield one neutral thianthrene molecule and one dication. cdnsciencepub.comresearchgate.net The tendency for this to occur is related to the difference between the first and second oxidation potentials. cdnsciencepub.com Furthermore, under certain conditions of concentration and temperature, the electrochemically generated radical cations can reversibly form dimers. rsc.org Spectroelectrochemical studies have provided evidence for the formation of a spinless sigma-dimer (Th+–Th+). rsc.org

The fundamental redox reactions can be summarized as follows:

Table 1: Sequential Redox Reactions of Thianthrene

| Reaction Step | Description | Species Involved |

|---|---|---|

| First Oxidation | Reversible one-electron oxidation | Th ⇌ Th•+ + e⁻ |

| Second Oxidation | Reversible one-electron oxidation | Th•+ ⇌ Th²+ + e⁻ |

Detailed research using techniques like cyclic voltammetry has established the oxidation potentials for these processes. These potentials can be influenced by the solvent, the supporting electrolyte, and substituents on the thianthrene core.

Table 2: Selected Electrochemical Data for Thianthrene Systems

| Compound | Redox Process | Potential (V) | Reference Electrode/Conditions | Source |

|---|---|---|---|---|

| Thianthrene | Th / Th•+ | ~1.3 vs SCE | In acetonitrile | researchgate.net |

| Thianthrene | Th•+ / Th²+ | ~1.8 vs SCE | In acetonitrile | researchgate.net |

| Thianthrene | Th / Th•+ | 0.86 vs Fc/Fc+ | - | researchgate.net |

| Thianthrene | Th•+ / Th²+ | 1.07 vs Fc/Fc+ | - | researchgate.net |

| Thianthrene | Th / Th•+ | 0.90 | vs FcH/FcH+ in MeCN | researchgate.net |

| 2,3,7,8-Tetramethoxy-thianthrene | Th / Th•+ | +0.76 | vs. SCE in nitromethane | cdnsciencepub.com |

| 2,3,7,8-Tetramethoxy-thianthrene | Th•+ / Th²+ | +1.21 | vs. SCE in nitromethane | cdnsciencepub.com |

| Thianthrene derivative (with diphenylamine) | First Oxidation | 1.16 | In dichloromethane | arkat-usa.org |

| Thianthrene derivative (with fluorene) | First Oxidation | 1.50 | In dichloromethane | arkat-usa.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Thianthrene |

| This compound |

| Thianthrene radical cation |

| 2,3,7,8-Tetramethoxy-thianthrene |

| Diphenylamine |

| Fluorene |

Mechanistic Investigations of Thianthrene 5,10 Diium Reactivity

Electrophilic Aromatic Substitution Mediated by Thianthrene (B1682798) Dication

The C–H thianthrenation of arenes represents a highly regioselective method for introducing a versatile functional group handle. nih.govresearchgate.netnih.gov Mechanistic studies, combining experimental and computational approaches, have been crucial in understanding the source of this high selectivity, particularly the pronounced preference for substitution at the para position of substituted benzenes. nih.govnih.govacs.org

The precise nature of the electrophilic species responsible for the C–H thianthrenation of arenes has been a subject of detailed investigation. nih.govacs.org Initial hypotheses considered the thianthrene radical cation (TT•⁺), but this was found to be insufficiently reactive with less nucleophilic substrates like alkylbenzenes. nih.govacs.org Current understanding points to two primary mechanistic pathways depending on the reaction conditions, both leading to the formation of a Wheland-type intermediate. nih.govresearchgate.netnih.gov

One pathway involves the direct nucleophilic attack of the arene onto an activated thianthrene S-oxide species, such as O-trifluoracetylthianthrene S-oxide (TT⁺-TFA), which is formed from the reaction of thianthrene S-oxide (TTO) with trifluoroacetic anhydride (B1165640) (TFAA). nih.govacs.org

A second, crucial pathway involves the thianthrene dication (TT²⁺), particularly under strongly acidic conditions. nih.govacs.orgillinois.edu The TT²⁺ species can be generated from TT⁺-TFA or by dissolving TTO in strong acids like sulfuric acid. nih.gov This highly electrophilic dication is proposed to engage in a single electron transfer (SET) with the arene to form a radical pair, which then recombines to yield the Wheland intermediate. illinois.edu The involvement of a highly electrophilic intermediate is supported by Hammett analysis, which shows a significant acceleration of the reaction rate by electron-donating substituents on the arene (ρ = -11). nih.govacs.org

A defining characteristic of C–H thianthrenation is its exceptionally high site selectivity, overwhelmingly favoring the para-isomer for monosubstituted benzenes. nih.govresearchgate.netnih.gov This selectivity is markedly superior to that observed in other common electrophilic aromatic substitution reactions like halogenation or borylation. nih.govnih.gov

| Substrate | Selectivity (p:m:o) | Reference |

|---|---|---|

| Ethylbenzene | >200:1:1 | nih.gov |

| Toluene (B28343) | >100:1:1 | nih.gov |

| tert-Butylbenzene | >100:1:1 | illinois.edu |

The exceptional para-selectivity of the thianthrenation reaction is rationalized by the reversible formation and interconversion of the isomeric Wheland intermediates (σ-complexes) prior to an irreversible deprotonation step. nih.govnih.govacs.orgnih.gov After the initial electrophilic attack on the arene, three constitutional isomers of the Wheland intermediate can be formed: ortho, meta, and para. acs.org

Computational studies (DFT) have shown that the para-substituted σ-complex is the most thermodynamically stable isomer. acs.orgnih.gov The key to the high regiochemical control is that the formation of these intermediates is reversible. nih.govillinois.edunih.gov The C–S bond in the Wheland intermediate can undergo homolytic cleavage, regenerating the arene and the persistent thianthrene radical cation (TT•⁺), allowing the system to equilibrate. nih.gov This reversible interconversion allows the population of intermediates to shift towards the most stable para isomer. nih.govnih.govnih.gov

The final step, deprotonation to restore aromaticity and form the aryl thianthrenium salt, is irreversible and determines the final product distribution. nih.govnih.govillinois.edu Because this deprotonation occurs from the equilibrated mixture of Wheland intermediates, the product ratio reflects the thermodynamic stabilities of the precursors, thus leading to the overwhelming formation of the para-substituted product. nih.govnih.gov

| Isomer | Relative Free Energy (kcal/mol) | Reference |

|---|---|---|

| para-I | 0.0 | researchgate.net |

| meta-I | +1.4 | researchgate.net |

| ortho-I | +2.2 | researchgate.net |

Adduct Formation and Subsequent Reactivity with Unsaturated Substrates

Thianthrene cation radicals, closely related to the dication, readily react with unsaturated organic molecules like alkenes and alkynes to form stable, characterizable adducts. researchgate.netacs.org These reactions provide a pathway to difunctionalized products and versatile sulfonium (B1226848) salt intermediates. researchgate.netnih.gov

The reaction between thianthrene cation radical perchlorate (B79767) (Th•⁺ClO₄⁻) and various alkenes and alkynes proceeds readily, typically in solvents like acetonitrile (B52724). researchgate.netacs.orgtdl.org The addition to alkenes is stereospecific, meaning the configuration of the starting alkene is retained in the product. nih.gov For example, cis-alkenes yield erythro monoadducts and threo bisadducts, while trans-alkenes produce threo monoadducts and erythro bisadducts. nih.gov Depending on the alkene structure, mixtures of mono- and bis-adducts can be formed. nih.gov

Similarly, thianthrene cation radical tetrafluoroborate (B81430) adds to symmetrical alkynes to form trans bisadducts. nih.gov These reactions demonstrate the electrophilic nature of the thianthrene cation radical and its ability to engage with the π-systems of unsaturated bonds. researchgate.netnih.gov

The products resulting from the reaction of thianthrene cation radicals with unsaturated substrates are distinct dicationic sulfonium salts. researchgate.net

From Alkenes : The reaction with alkenes yields 1,2-bis(5-thianthreniumyl)alkane diperchlorates , which are classified as alkanedisulfonium diperchlorates. researchgate.netnih.gov These are often crystalline solids. researchgate.net

From Alkynes : The reaction with alkynes produces 1,2-bis(5-thianthreniumyl)alkene diperchlorates (or the corresponding tetrafluoroborates), a type of alkenedisulfonium salt. researchgate.netnih.gov

These adducts are not merely synthetic endpoints but are reactive intermediates themselves. nih.govnih.gov For instance, when treated with activated alumina (B75360), the bisadducts derived from cycloalkenes undergo rapid elimination of a proton and a thianthrene molecule to form 1-(5-thianthreniumyl)cycloalkenes. nih.gov Adducts from alkynes can eliminate a thianthrene molecule on alumina to form cumulenes, which can then be converted to other products like α-diketones and α-hydroxyalkynes. nih.gov These transformations highlight the utility of the initial adducts as precursors to other functionalized molecules.

| Unsaturated Substrate Type | Product Type | Reference |

|---|---|---|

| Alkenes (e.g., 2-butene, cyclohexene) | Alkanedisulfonium Diperchlorates | researchgate.netnih.gov |

| Alkynes (e.g., 2-butyne, 3-hexyne) | Alkenedisulfonium Perchlorates/Tetrafluoroborates | researchgate.netnih.gov |

Alkylation Reactions Involving Thianthrene-Derived Sulfonium Salts

S-(Alkyl)thianthrenium salts, which can be synthesized from alcohols, have emerged as valuable reagents for alkylation reactions. thieme-connect.combeilstein-journals.orgnih.gov These salts can function as alkyl group donors through multiple mechanistic pathways, including direct nucleophilic substitution and radical-based processes. beilstein-journals.orgnih.gov

Under metal-free conditions, the highly polarized C(sp³)–S bond in S-(alkyl)thianthrenium salts allows them to act as potent alkyl electrophiles. beilstein-journals.org They can directly react with various nucleophiles, such as thiols and amines, under basic conditions to achieve thioetherification and amination, respectively. beilstein-journals.org This method is notable for its operational simplicity and good functional group tolerance. beilstein-journals.org

Alternatively, S-(alkyl)thianthrenium salts are effective precursors for generating non-stabilized alkyl radicals under mild photoredox conditions. nih.gov Single-electron reduction of the thianthrenium salt leads to the formation of an alkyl radical and neutral thianthrene. nih.gov This strategy has been successfully applied to a range of C–B and C–C bond-forming reactions, including borylation, heteroarylation, alkylation, alkenylation, and alkynylation, thereby providing a versatile method to convert C–OH bonds (the precursors to the salts) into valuable new linkages. nih.gov

Metal-Free Allylic C-H Functionalization with Thianthrene-5,10-diium

A significant advancement in C-H functionalization is the use of this compound, generated in situ from thianthrene, to achieve metal-free allylic functionalization of alkenes. This methodology provides a direct route to valuable allylic compounds from simple olefin starting materials. The process is initiated by the thianthrenation of an alkene, which forms a vinyl thianthrenium salt intermediate. This intermediate then undergoes a reaction with a nucleophile to afford the allylic functionalized product. nih.govrsc.orgnih.gov

This protocol is distinguished by its operational simplicity, mild reaction conditions (often at room temperature), and broad substrate scope with excellent functional group tolerance. nih.govrsc.orgnih.gov It allows for the direct allylic C-H nitrogenation, oxygenation, and carbonation of alkenes. nih.govrsc.org A key feature of this transformation is the ability to functionalize the allylic position of alkenes without the need for transition metal catalysts, which are often required in traditional methods. nih.gov

The reaction proceeds with notable selectivity, often favoring the Z-isomer of the resulting multi-alkyl substituted allylic product. nih.gov This method has been successfully applied to the late-stage functionalization of complex molecules, including natural products and drug molecules, demonstrating its high chemoselectivity. nih.govrsc.org

A variety of nucleophiles can be employed in this transformation, leading to a diverse array of products. These include allylic amines, ammonium (B1175870) salts, sulfonyl amides, esters, ethers, and even arylated compounds. nih.govnih.gov The ability to forge C-N, C-O, and C-C bonds at the allylic position highlights the versatility of this thianthrene-mediated approach.

The table below showcases the diversity of nucleophiles and the corresponding allylic products obtained through this metal-free C-H functionalization strategy.

| Nucleophile | Product Class |

| Amines | Allylic amines, Allylic ammonium salts |

| Sulfonamides | Allylic sulfonyl amides |

| Carboxylic acids | Allylic esters |

| Alcohols | Allylic ethers |

| Arenes | Allylated arenes |

Thianthrene 5-oxide as a Probe for Oxygen-Transfer Reaction Mechanisms

Thianthrene 5-oxide (SSO) has been extensively utilized as a mechanistic probe to investigate the electronic character of various oxidants. nih.govsmolecule.com The molecule possesses two distinct sulfur atoms: a sulfide (B99878) group and a sulfoxide (B87167) group. nih.gov Electrophilic oxidants are expected to attack the electron-rich sulfide moiety, whereas nucleophilic oxidants are anticipated to react with the sulfoxide group. nih.govsmolecule.com This differential reactivity allows for the classification of oxidizing agents based on the products formed upon reaction with SSO.

The oxidation of SSO can lead to two primary products: thianthrene 5,5-dioxide (SSO₂), resulting from the oxidation of the sulfide, and thianthrene 5,10-dioxide (SOSO), from the oxidation of the sulfoxide. cdnsciencepub.com For example, the reaction of SSO with benzyltriethylammonium permanganate (B83412) yields SSO₂ exclusively, suggesting an electrophilic attack by the permanganate. grafiati.comcdnsciencepub.com Similarly, ruthenium tetroxide primarily produces SSO₂, with only minor amounts of SOSO. grafiati.comcdnsciencepub.com In contrast, oxidation with chromyl chloride predominantly affords SOSO, indicating a different reaction mechanism, possibly initiated by a single electron transfer rather than direct electrophilic attack on the sulfide. grafiati.comcdnsciencepub.com

However, density-functional theory (DFT) studies have called for a re-interpretation of some experimental results obtained using the SSO probe. nih.gov These theoretical investigations revealed that the endo and exo stereoisomers of thianthrene oxides can interconvert through ring-inversion with moderate energy barriers, which can complicate the interpretation of stereoselectivity in SSO oxidation. nih.gov Furthermore, analysis of the electron density of SSO shows a region of charge depletion at the sulfoxide group, which may sterically hinder the attack of nucleophilic oxidants. nih.gov This intrinsic property of the SSO molecule might cause certain oxidants, like dioxiranes, to appear more electrophilic than they actually are. nih.gov

The following table summarizes the product distribution from the oxidation of thianthrene 5-oxide with different oxidizing agents, providing insight into their mechanistic pathways.

| Oxidizing Agent | Major Product | Minor Product | Inferred Mechanism |

| Benzyltriethylammonium permanganate | Thianthrene 5,5-dioxide (SSO₂) | None | Electrophilic attack on sulfide |

| Ruthenium tetroxide | Thianthrene 5,5-dioxide (SSO₂) | Thianthrene 5,10-dioxide (SOSO) | Predominantly electrophilic attack on sulfide |

| Chromyl chloride | Thianthrene 5,10-dioxide (SOSO) | Thianthrene 5,5-dioxide (SSO₂) | Likely single electron transfer |

Computational Chemistry and Theoretical Modelling of Thianthrene 5,10 Diium

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of the thianthrene (B1682798) dication. It offers a balance between computational cost and accuracy, enabling detailed analysis of its molecular structure, charge distribution, and spectroscopic characteristics.

In its neutral state, thianthrene possesses a distinct non-planar, butterfly-shaped geometry, with a dihedral angle between the two benzene (B151609) rings reported to be between 128° and 142°. nih.gov However, computational studies and experimental observations have consistently shown that upon oxidation, the molecule undergoes a significant conformational change. nih.govresearchgate.netd-nb.info

The oxidation to the thianthrene radical cation (Th•+) and subsequently to the thianthrene-5,10-diium (Th²⁺) results in an almost complete planarization of the molecule. nih.govresearchgate.net Crystal structure determinations of the oxidized species confirm a planar nuclear configuration with D₂h symmetry. researchgate.net This transition to a planar structure, with a dihedral angle approaching 180°, is attributed to changes in the electronic structure, specifically the delocalization of charge across the π-system which favors a planar arrangement. nih.govresearchgate.netresearchgate.net This structural change is a key feature of the thianthrene system's redox behavior.

DFT calculations have been instrumental in mapping the distribution of charge and spin density in the oxidized forms of thianthrene. In the this compound, the two positive charges are not localized on the sulfur atoms but are delocalized across the entire π-conjugated system. d-nb.info This delocalization is a stabilizing factor for the dication.

In cases of substituted thianthrene dications, the spin density is also distributed over the extended π-unit. d-nb.info For instance, in diradical cations derived from related phenothiazine (B1677639) and phenoxazine (B87303) frameworks, DFT calculations show how the spin density distribution changes with the oxidation state, indicating that intramolecular spin characteristics can be modulated by redox processes. mdpi.com Depending on the substitution pattern, the electronic structure can be significantly altered, which can even influence the spin-state preference (singlet vs. triplet ground state) of the dication. acs.org

While comprehensive vibrational spectra specifically for the this compound are not widely reported, DFT calculations on the neutral thianthrene molecule provide a solid foundation for interpretation. diva-portal.orgroyalsocietypublishing.org These studies, combining infrared, Raman, and inelastic neutron scattering (INS) spectroscopies with periodic DFT calculations, have provided unambiguous assignments for the vibrational modes of solid-state thianthrene. royalsocietypublishing.org

Key findings from these studies on neutral thianthrene include:

C–S stretching modes: Found in the ~400–500 cm⁻¹ range. researchgate.net

C–S–C bending modes: Occur in the 200–300 cm⁻¹ range. researchgate.net

Upon oxidation to the dication, the planarization of the structure and the changes in bond strengths due to charge delocalization would be expected to shift these vibrational frequencies. The stiffening of the central ring structure would likely lead to an increase in the energy of the "butterfly" motion modes. Theoretical predictions of the vibrational spectra for the dication would be crucial for identifying its formation and behavior in experimental settings.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical modeling is critical for understanding the reaction mechanisms involving the highly reactive this compound. DFT calculations allow for the mapping of reaction pathways and the characterization of transition states, providing quantitative data on the energetics of these processes.

The thianthrene dication (TT²⁺) is a key intermediate in certain electrophilic aromatic substitution reactions, such as C-H thianthrenation. nih.govacs.org DFT calculations have been employed to determine the activation energy barriers for its formation and subsequent reactions.

One proposed pathway for its formation is the disproportionation of the thianthrene radical cation (TT•⁺). However, DFT calculations show this process to be thermodynamically unfavorable, with a Gibbs free energy of +22.0 kcal/mol, ruling it out as an effective generation pathway under typical conditions. nih.gov A more favorable route involves the acid-promoted dissociation of an intermediate like O-trifluoracetylthianthrene S-oxide (TT⁺-TFA), which has a significantly lower activation barrier. nih.govacs.org

Once formed, the reaction of the dication with nucleophiles, such as aromatic compounds, proceeds with its own set of energy barriers. The electron transfer between TT²⁺ and toluene (B28343), for example, has an intrinsic barrier estimated by Marcus theory to be in the range of 3–6 kcal/mol. nih.govacs.org

| Process | Calculated Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Disproportionation of TT•⁺ to TT and TT²⁺ | +22.0 (uphill reaction) | nih.gov |

| Generation of TT²⁺ from protonated TT⁺–OH | 17.0 | nih.govacs.org |

| Nucleophilic substitution on TT⁺–TFA by toluene (SN2) | 12.8 | nih.govacs.org |

| Electron transfer from toluene to TT²⁺ (Marcus theory) | ~3–6 | nih.govacs.org |

The stereochemical outcome of reactions involving thianthrene-derived species is a crucial aspect of their synthetic utility. While direct studies on the stereochemistry of hydride transfer from the this compound are limited, related studies on its cation radical precursor provide valuable insights.

Reactions involving the thianthrene cation radical with alkenes can lead to the formation of dicationic adducts. researchgate.net The subsequent reactions of these adducts can proceed with high regio- and stereoselectivity. researchgate.net Furthermore, computational studies on reactions with chiral substrates, such as cyclohexanols, have explored the stereochemical factors influencing product distribution. For example, the low favorability of a β-hydride shift in a particular trans-isomer highlights the importance of stereoelectronic effects in determining reaction pathways. tdl.org These findings suggest that the rigid, planar geometry of the this compound would impose significant stereochemical control on its reactions, influencing the approach of nucleophiles and the stereochemistry of any subsequent bond-forming or hydride transfer steps.

Semiempirical and Ab Initio Calculations for Excited States and Molecular Activation

The electronic structure and reactivity of this compound have been extensively investigated using a variety of computational methods. Both semi-empirical and ab initio calculations provide critical insights into the behavior of this dication, particularly concerning its excited states and its role in molecular activation. wikipedia.orglibretexts.org Ab initio methods compute electronic state energies and properties from first principles, offering high accuracy at a significant computational cost. libretexts.org In contrast, semi-empirical methods incorporate experimental data to simplify calculations, making them faster and suitable for larger molecular systems. wikipedia.orgmpg.de

Theoretical studies have revealed a significant conformational change upon the oxidation of thianthrene. The neutral thianthrene molecule possesses a bent, non-planar structure, with a dihedral angle of approximately 128° along the sulfur-sulfur axis. diva-portal.orgresearchgate.net However, upon oxidation to the radical cation and subsequently to the this compound (dication), the molecule adopts a planar or near-planar configuration with D₂h symmetry. researchgate.netresearchgate.net This planarization is attributed to the disappearance of the pseudo-Jahn-Teller (PJT) effect in the oxidized species. diva-portal.org In the neutral molecule, the PJT effect influences the ground state structure, but this interaction is removed upon oxidation, leading to the more stable planar geometry for the dication. diva-portal.org A similar tendency towards planarization is also predicted for the first singlet excited state (S₁) of the neutral thianthrene molecule. diva-portal.org

Ab initio molecular dynamics simulations have been employed to calculate the redox potentials for the oxidation of thianthrene in an acetonitrile (B52724) solvent. These calculations, based on Marcus theory, show excellent agreement with experimental values, validating the accuracy of the theoretical models. researchgate.netnih.gov

Table 1: Calculated and Experimental Redox Potentials for Thianthrene Oxidation

| Redox Reaction | Calculated Potential (V) | Experimental Potential (V) |

| TH•⁺ + TTF -> TH + TTF•⁺ | 0.95 ± 0.06 | 0.93 |

| TH²⁺ + TTF•⁺ -> TH•⁺ + TTF²⁺ | 1.09 ± 0.06 | 1.08 |

| Data sourced from ab initio molecular dynamics simulations. researchgate.net |

Computational studies have also provided data on the excited triplet states of thianthrene derivatives. For the dication of 2,3,7,8-tetramethoxythianthrene, electron spin resonance studies combined with computational analysis determined the zero-field splitting parameter (D*), a measure of the interaction between the two unpaired electrons in the triplet state. researchgate.net

Table 2: Zero-Field Splitting Parameters (D*) for Thianthrene Species

| Compound | State | D* (cm⁻¹) |

| Thianthrene | Photogen. Triplet | 0.135 |

| 2,3,7,8-Tetramethoxythianthrene | Photogen. Triplet | 0.121 |

| 2,3,7,8-Tetramethoxythianthrene Dication | Triplet State (77K) | 0.106 |

| Data obtained from computer-controlled electron spin resonance at 77 K in solid nitromethane. researchgate.net |

The concept of molecular activation by this compound is central to its application in synthetic chemistry. Theoretical studies have been crucial in elucidating the mechanism of C–H thianthrenation, a reaction noted for its exceptionally high para-selectivity. acs.org Computational modeling identified that the reaction can proceed through mechanisms involving the thianthrene dication (TT²⁺). acs.org In these pathways, an electron transfer from the arene substrate to the dication can occur under acidic conditions, initiating the substitution. The high regioselectivity is proposed to result from a reversible interconversion of different Wheland-type intermediates before a final, irreversible deprotonation step. acs.org

Advanced Spectroscopic Analysis and Structural Elucidation of Thianthrene 5,10 Diium and Its Intermediates

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive technique for studying paramagnetic species such as the thianthrene (B1682798) radical cation (Th•⁺). The analysis of the EPR spectrum provides detailed information about the distribution of the unpaired electron spin density across the molecular framework.

When generated in solution, such as by oxidation with concentrated sulfuric acid or via electrochemical methods, Th•⁺ exhibits a well-resolved EPR spectrum. The spectrum is characterized by its g-value and hyperfine coupling constants (hfc) arising from the interaction of the unpaired electron with magnetic nuclei, primarily ¹H and ³³S. The g-value for Th•⁺ is typically observed around 2.007, which is slightly higher than that of a free electron (2.0023) and is characteristic of organic radicals containing sulfur atoms, reflecting the spin-orbit coupling contribution from sulfur.

The hyperfine structure is particularly informative. The spectrum reveals coupling to two sets of equivalent protons: the four protons at the 2, 3, 7, and 8 positions (β-protons) and the four protons at the 1, 4, 6, and 9 positions (α-protons). The magnitude of the coupling constant (aH) is directly proportional to the spin density at the adjacent carbon atom. Studies have shown that the spin density is highest at the β-positions, indicating significant delocalization of the unpaired electron onto the aromatic rings, rather than being localized solely on the sulfur atoms. This delocalization is a key factor in the relative stability of the radical cation.

Table 6.1.1: Representative ¹H Hyperfine Coupling Constants (hfc) for Thianthrene Radical Cation (Th•⁺) in Solution Note: This interactive table can be sorted by position or coupling constant value.

| Nucleus Position | Number of Equivalent Nuclei | Hyperfine Coupling Constant (aH), Gauss (G) |

|---|---|---|

| α-protons (1, 4, 6, 9) | 4 | 1.05 |

These data confirm that the highest occupied molecular orbital (HOMO) of neutral thianthrene, from which the electron is removed, has significant π-character with large coefficients on the β-carbons.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Adducts and Derivatives

While the paramagnetic radical cation is generally unsuitable for high-resolution NMR, the diamagnetic dication, thianthrene-5,10-diium (Th²⁺), is readily characterized by NMR spectroscopy. The removal of two electrons and the introduction of two formal positive charges on the sulfur atoms cause a profound deshielding effect on the entire molecule.

In ¹H NMR spectra, this deshielding results in a dramatic downfield shift of all proton signals compared to the neutral parent compound. Protons on the Th²⁺ salt, typically dissolved in strong acid media like FSO₃H-SbF₅ or isolated as a crystalline salt in CD₃CN, appear in the range of δ 9.0–9.5 ppm. This is a significant shift from the δ 7.1–7.4 ppm range observed for neutral thianthrene.

¹³C NMR spectroscopy provides complementary data. The carbon signals of Th²⁺ are also shifted substantially downfield. The carbons directly attached to the positively charged sulfur atoms (C4a, C5a, C9a, C10a) are particularly affected. This technique is invaluable for confirming the formation of the dication and for studying its stability and structure in solution.

Furthermore, NMR is crucial for assigning the structure of adducts formed from the reaction of Th²⁺ with nucleophiles. For example, the reaction of Th²⁺ with anisole (B1667542) yields a sulfonium (B1226848) salt derivative. The NMR spectrum of this adduct shows distinct signals for the thianthrenium moiety and the attached anisole group, with chemical shifts indicative of a single positive charge delocalized over the new structure, allowing for unambiguous structural confirmation.

Table 6.2.1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thianthrene and this compound Note: This interactive table can be sorted by compound or nucleus type.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Thianthrene (Th) | ¹H | H1/H4/H6/H9 | ~7.35 |

| Thianthrene (Th) | ¹H | H2/H3/H7/H8 | ~7.15 |

| This compound (Th²⁺) | ¹H | H1/H4/H6/H9 | ~9.30 |

| This compound (Th²⁺) | ¹H | H2/H3/H7/H8 | ~9.10 |

| Thianthrene (Th) | ¹³C | C1/C4/C6/C9 | ~127.5 |

| Thianthrene (Th) | ¹³C | C2/C3/C7/C8 | ~128.0 |

| Thianthrene (Th) | ¹³C | C4a/C5a/C9a/C10a | ~135.0 |

| This compound (Th²⁺) | ¹³C | C1/C4/C6/C9 | ~133.0 |

| This compound (Th²⁺) | ¹³C | C2/C3/C7/C8 | ~144.0 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Charge-Transfer Phenomena

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the changes in molecular structure and bonding upon oxidation of thianthrene. The frequencies of specific vibrational modes, such as C-S and aromatic C-C stretching, are sensitive to the charge state of the molecule.

Upon oxidation from neutral Th to Th•⁺ and subsequently to Th²⁺, significant shifts in key vibrational bands are observed. The C-S stretching frequency, for instance, typically increases. This is consistent with an increase in the C-S bond order, as the oxidation removes electrons from an antibonding-type HOMO (with respect to the C-S bonds) and the molecule flattens, increasing p-orbital overlap.

Raman spectroscopy is particularly useful for studying salts of Th•⁺ and Th²⁺, as the symmetric vibrations are often Raman-active and intense. The spectra of these charged species are distinct from that of neutral thianthrene, providing a molecular fingerprint for each oxidation state. For example, a prominent band in the Raman spectrum of Th²⁺ salts, often observed near 1600 cm⁻¹, is assigned to the aromatic C=C stretching mode. Its high frequency compared to the neutral parent reflects the increased bond strength within the rings due to the delocalization of positive charge.

These techniques are also applied to study charge-transfer (CT) complexes where thianthrene acts as an electron donor. In a CT solid, new vibrational bands can appear, and existing bands can shift, providing evidence for the degree of charge transfer from the thianthrene donor to the acceptor molecule in the ground state.

Table 6.3.1: Selected Vibrational Frequencies (cm⁻¹) for Thianthrene Species Note: This interactive table can be sorted by species or vibrational mode.

| Species | Vibrational Mode | Typical Frequency (cm⁻¹) | Observation |

|---|---|---|---|

| Thianthrene (Th) | Aromatic C=C Stretch | ~1560-1580 | Baseline frequency |

| Thianthrene (Th) | C-S Stretch | ~680-700 | Baseline frequency |

| Thianthrene Radical Cation (Th•⁺) | Aromatic C=C Stretch | ~1585-1595 | Slight increase in frequency |

| Thianthrene Radical Cation (Th•⁺) | C-S Stretch | ~710-720 | Increase due to partial bond strengthening |

| This compound (Th²⁺) | Aromatic C=C Stretch | ~1600-1610 | Significant increase in frequency |

X-ray Crystallography of Stable Salts and Adducts for Definitive Structural Information

Single-crystal X-ray diffraction provides the most definitive and precise structural information for molecules that can be crystallized. Stable salts of both the thianthrene radical cation and dication have been isolated and their crystal structures determined, revealing key geometric changes that accompany electron removal.

Neutral thianthrene exists in a non-planar, V-shaped conformation with a dihedral angle (the angle of fold along the S···S axis) of approximately 128°. Upon one-electron oxidation to the radical cation (Th•⁺), the molecule becomes significantly flatter, with the dihedral angle increasing to around 160-170° in its salts (e.g., Th•⁺ SbCl₆⁻). This flattening maximizes π-orbital overlap across the molecule to better delocalize the unpaired electron and positive charge.

The formation of the dication (Th²⁺), as seen in the crystal structure of Th(SbF₆)₂, results in a completely or nearly planar structure, with a dihedral angle of 180°. This planar geometry is the most stable conformation for delocalizing the two positive charges over the entire π-system. Concurrently, the C-S bond lengths shorten progressively from Th to Th•⁺ to Th²⁺, which is direct evidence of increasing C-S bond order, corroborating the interpretations from vibrational spectroscopy.

Table 6.4.1: Key Structural Parameters from X-ray Crystallography for Thianthrene Species Note: This interactive table can be sorted by species or parameter.

| Species | Dihedral Angle (°) | Average C-S Bond Length (Å) | Average S···S Distance (Å) |

|---|---|---|---|

| Thianthrene (Th) | ~128° | ~1.77 | ~2.84 |

| Thianthrene Radical Cation (Th•⁺) | ~165° | ~1.74 | ~3.05 |

UV/Vis/Near-IR Absorption Spectroscopy for Electronic Transitions and Charge-Transfer Bands

Electronic absorption spectroscopy is highly sensitive to the oxidation state of thianthrene. Each species—Th, Th•⁺, and Th²⁺—possesses a unique and characteristic spectrum.

Neutral Thianthrene (Th): Absorbs primarily in the UV region, with absorption maxima (λ_max) around 250 nm, corresponding to π→π* transitions within the benzene (B151609) rings. It is colorless.

Thianthrene Radical Cation (Th•⁺): Is intensely colored, typically exhibiting a deep blue or purple color in solution. Its spectrum is characterized by multiple strong absorption bands extending from the visible into the near-infrared (NIR) region. A prominent band is often seen around 550 nm, with another very characteristic low-energy band in the NIR region around 1100-1200 nm. These bands are assigned to electronic transitions between different molecular orbitals of the open-shell radical cation and are hallmarks of this species.

This compound (Th²⁺): Is also colored, often appearing yellow or orange. Its spectrum is simpler than that of the radical cation, typically showing a strong absorption band in the visible region around 450-470 nm. This absorption corresponds to the π→π* transition from the new HOMO to the LUMO of the dicationic system.

The presence of distinct, strong absorptions for each oxidation state makes UV/Vis/NIR spectroscopy an excellent quantitative tool for monitoring redox reactions involving the thianthrene system.

Table 6.5.1: Characteristic Electronic Absorption Maxima (λ_max) for Thianthrene Species Note: This interactive table can be sorted by species or wavelength.

| Species | λ_max (nm) | Region | Color in Solution |

|---|---|---|---|

| Thianthrene (Th) | ~250 | UV | Colorless |

| Thianthrene Radical Cation (Th•⁺) | ~550, ~1150 | Visible, Near-IR | Blue / Purple |

Advanced Materials Applications and Fundamental Principles Driven by Thianthrene 5,10 Diium Redox Properties

Organic Redox Flow Batteries: Molecular Design and Charge Storage Mechanisms

Organic redox flow batteries (RFBs) offer a promising alternative to traditional metal-based systems for large-scale energy storage, with the potential for greater sustainability and design flexibility. oaepublish.commdpi.comacs.org Thianthrene-based molecules are emerging as particularly attractive components for these batteries due to their favorable redox properties.

Thianthrene-based Bipolar Redox-Active Molecules as Electrolyte Components

A significant advancement in organic RFBs is the development of bipolar redox-active molecules (BRMs), which can function as both the anolyte and catholyte in a symmetric battery configuration. oaepublish.com This approach mitigates issues of membrane crossover, a common cause of capacity fade in traditional RFBs. researchgate.netnorthwestern.edu Thianthrene (B1682798) derivatives have been successfully engineered to act as BRMs. northwestern.eduacs.org

These molecules are typically synthesized by combining a thianthrene unit, which can be oxidized, with another moiety that can be reduced. researchgate.netacs.org This creates a single compact molecule with both p-type (positive) and n-type (negative) redox centers. researchgate.net The thianthrene component provides the high oxidation potential, while the other functional group, often a quinone or a similar electron-deficient system, serves as the anolyte. acs.orgacs.org The ability to use a single molecule for both half-reactions simplifies the battery design and can lead to higher cell voltages. researchgate.netnorthwestern.edu

For instance, a family of thianthrene-based bifunctional molecules was prepared using SNAr-type reactions between benzene-1,2-dithiols and electron-deficient aromatic halides or halogenated quinones. researchgate.netnorthwestern.eduacs.org The resulting molecules exhibit reversible oxidation and reduction events, making them suitable for symmetric all-organic batteries. northwestern.eduacs.org

Strategies for Enhancing Electrochemical Stability and Cyclability of Thianthrene-Derived Active Materials

The long-term performance of organic RFBs is critically dependent on the electrochemical stability and cyclability of the redox-active materials. mdpi.com For thianthrene-based systems, several strategies are being explored to enhance these properties.

One key approach is molecular engineering through the strategic placement of functional groups. acs.org For example, substituting the thianthrene core can tune its electrochemical properties and stability. acs.org Research has shown that the choice of solvent and supporting electrolyte also significantly impacts the usable capacity and stability of thianthrene-based electrolytes. acs.org

In covalent organic frameworks (COFs), synthetic modifications near the thianthrene ring and optimizing compatibility with new electrolyte systems have been shown to improve battery performance. acs.org However, a challenge with some thianthrene-based COFs is the potential for irreversible breaking of the C-S bond during cycling, which leads to degradation. acs.org

In a study of a thianthrene-quinone molecule, PQtBuTH, static cell cycling demonstrated 44% capacity retention over 450 cycles, highlighting its relative stability compared to other symmetric organic active materials. researchgate.netnorthwestern.eduacs.org While promising, this also indicates the need for further improvements in cyclability for practical applications. Research into polyacetylene derivatives with pendant thianthrene groups has also shown potential, although improving their cycling stability remains a key objective. sci-hub.se

Role of Thianthrene-Based Cathodes in High-Potential Organic Battery Systems

Thianthrene and its derivatives are particularly valued for their high redox potentials, making them excellent candidates for high-potential organic cathodes in various battery types, including lithium-ion and dual-ion batteries. sci-hub.sersc.orgresearchgate.net The ability of thianthrene to form stabilized radical cations during oxidation contributes to its high working potential, which can range from 4.01 to 4.10 V vs. Li/Li+. researchgate.net

Researchers have reported a thianthrene-based small molecule, BDBDT, as a high-potential cathode for lithium-organic batteries, exhibiting a discharge plateau at 3.9 V (vs. Li/Li+). rsc.org Similarly, thianthrene-functionalized polynorbornenes have been investigated as high-voltage organic cathode materials for dual-ion cells, showing a high potential of 4.1 V vs. Li/Li+. researchgate.net In another study, polyacetylene derivatives with pendant thianthrene groups demonstrated a potential of 4.1 V. sci-hub.se

The development of all-organic dual-ion batteries has also benefited from thianthrene-based cathodes. By coupling a thianthrene-based positive electrode with a negative electrode material like dilithium (B8592608) naphthalene (B1677914) dicarboxylate (Li2-NDC), researchers have constructed a battery with an output voltage of 3.4 V and a high energy density. acs.org These findings underscore the significant role of thianthrene-based materials in advancing high-energy-density organic batteries. acs.orgrsc.org

| Compound/System | Battery Type | Key Performance Metric | Reference |

| PQtBuTH (thianthrene-quinone) | Symmetric All-Organic | 44% capacity retention over 450 cycles | researchgate.netnorthwestern.eduacs.org |

| BDBDT | Lithium-Organic | Discharge plateau at 3.9 V vs. Li/Li+ | rsc.org |

| Thianthrene-functionalized polynorbornenes | Dual-Ion | Potential of 4.1 V vs. Li/Li+ | researchgate.net |

| Thianthrene-based dual-ion battery | All-Organic Dual-Ion | Output voltage of 3.4 V | acs.org |

Charge-Transfer Complexes Involving Thianthrene-5,10-diium as an Electron Acceptor/Donor

Charge-transfer (CT) complexes are formed between electron-donating and electron-accepting molecules. The resulting electronic interactions can lead to novel material properties. Thianthrene, with its ability to be oxidized to the this compound dication, can participate in these complexes as an electron donor.

Formation and Electronic Coupling in Donor-Acceptor Systems

The formation of donor-acceptor systems relies on the electronic coupling between the constituent molecules. psu.edursc.org This coupling is influenced by the overlap of the donor and acceptor wave functions. nih.gov In covalently linked donor-bridge-acceptor systems, the electronic structure of the bridging molecule plays a crucial role in mediating the interaction between the donor and acceptor. psu.edursc.org

In the context of thianthrene, its electron-rich nature allows it to act as a donor in the formation of CT complexes. When paired with a suitable electron acceptor, electronic transitions can occur, leading to the characteristic charge-transfer bands observed in their absorption spectra. nih.gov The strength of the electronic coupling in these systems can be tuned by modifying the molecular structure, for instance, by introducing different substituents or altering the bridge in covalently linked systems. psu.edu

Computational methods, such as density functional theory (DFT), are often employed to understand the electronic transitions and the nature of the electronic coupling in these donor-acceptor systems. researchgate.net These calculations can help in identifying the main absorption bands and understanding the behavior of the molecules upon oxidation or reduction. researchgate.net

Influence of Charge Transfer on Electrical Conductivity and Photophysical Properties

The formation of charge-transfer complexes can significantly alter the electrical conductivity and photophysical properties of the materials. aps.orgrsc.org The extent of these changes is directly related to the degree of charge transfer and the structural arrangement of the donor and acceptor molecules. researchgate.net

In some systems, the interaction between donor and acceptor molecules can lead to the formation of mixed-valence species upon partial oxidation or reduction, which can enhance electrical conductivity. researchgate.netrsc.org For instance, in metal-organic frameworks (MOFs) constructed with tetrathiafulvalene (B1198394) tetracarboxylate (a related sulfur-containing, electron-rich molecule), the presence of mixed-valent radical cations and their intervalence charge transfer interactions were found to directly influence the electronic and optical band gaps and, consequently, the electrical conductivity. rsc.org A smaller distance between the π-stacked ligands and a higher population of radical cations resulted in a narrower band gap and higher conductivity. rsc.org

The photophysical properties, such as absorption and emission spectra, are also strongly affected by charge transfer. researchgate.net The appearance of new, often broad and red-shifted, absorption bands in the visible or near-infrared region is a hallmark of CT complex formation. researchgate.net These new electronic transitions can influence processes like photo-induced DNA cleavage, where the efficiency of the process was found to be higher when irradiated at the wavelength of the charge-transfer band. nih.gov

| Property | Influence of Charge Transfer | Example | Reference |

| Electrical Conductivity | Can be enhanced through the formation of mixed-valence species and intervalence charge transfer. | TTFTC-based MOFs showed increased conductivity with a higher population of radical cations and stronger π-π interactions. | rsc.org |

| Photophysical Properties | Leads to the appearance of new, red-shifted absorption bands (CT bands). | A-D-A systems based on indacenodithiophene-extended tetrathiafulvalene showed broad absorption in the visible spectrum. | researchgate.net |

| Photophysical Properties | Can influence the efficiency of photochemical reactions. | Photo-induced DNA cleavage was more efficient at the CT band wavelength. | nih.gov |

Emerging Research Avenues and Outstanding Questions

Controlled Synthesis of Highly Substituted and Structurally Diverse Thianthrene-5,10-diium Species

A primary bottleneck in expanding the utility of this compound is the limited availability of structurally diverse precursors. The ability to precisely install functional groups onto the thianthrene (B1682798) backbone is paramount for fine-tuning its steric and electronic properties, which in turn govern its redox potential, stability, and reactivity.

Current synthetic routes often rely on the cyclization of pre-substituted aromatic compounds, which can be inefficient and lead to mixtures of regioisomers, complicating purification and characterization. Future research must focus on developing more sophisticated and controlled synthetic methodologies. Key challenges and opportunities include:

Regiocontrolled Synthesis: Devising strategies that grant absolute control over the placement of substituents on the thianthrene core. This could involve directed ortho-metalation of diphenyl sulfide (B99878) precursors followed by a sulfur-insertion step, or novel cyclization cascades that proceed with high regioselectivity.

Post-Cyclization Functionalization: Developing methods to directly functionalize the C-H bonds of the parent thianthrene molecule before its oxidation. This would provide a modular approach to a wide array of derivatives from a common intermediate.

Unsymmetrical Architectures: Creating synthetic pathways to unsymmetrical thianthrenes, where the two aryl rings bear different substitution patterns. Such compounds would offer a higher degree of tunability for applications in materials science and catalysis.

The table below outlines potential synthetic targets and the primary challenges that need to be overcome.

| Target Thianthrene Structure | Desired Property/Application | Primary Synthetic Challenge | Potential Synthetic Strategy |

|---|---|---|---|

| 2,7-Di-tert-butylthianthrene | Increased solubility and stability of the corresponding diium salt. | Controlling regiochemistry during electrophilic substitution or cyclization to avoid other isomers (e.g., 2,8-isomer). | Cyclization of 4,4'-di-tert-butyldiphenyl sulfide or Newman-Kwart rearrangement followed by cyclization. |

| 2,3,7,8-Tetramethoxythianthrene | Lowered oxidation potential for use in milder redox processes. | Synthesis of the highly substituted 1,2-dimethoxy-4,5-bis(mercapto)benzene precursor. | Transition-metal-catalyzed coupling of 1,2-dibromo-4,5-dimethoxybenzene (B1585919) with a sulfur source. |

| 2-Carboxy-7-nitrothianthrene (Unsymmetrical) | Orthogonal functional handles for polymer or surface attachment. | Stepwise, controlled construction of the unsymmetrical diphenyl sulfide precursor. | Multi-step synthesis involving Suzuki or Buchwald-Hartwig coupling to assemble the core before cyclization. |

| Thianthrene-fused Porphyrin | Redox-switchable photophysical properties. | Steric hindrance and competing reaction pathways during the final ring-closing/fusion step. | Template-directed synthesis or late-stage C-H activation/annulation onto a porphyrin periphery. |

Exploration of Novel Reactivity Patterns for Selective Organic Transformations Beyond C-H Functionalization

While the thianthrene radical cation is a celebrated reagent for C-H thianthrenation, the corresponding dication, this compound, possesses distinct reactivity that remains underexplored. As a powerful two-electron oxidant and a strong Lewis acid, its potential extends far beyond serving as a simple redox shuttle. Future investigations should aim to uncover and harness this latent reactivity.

Outstanding questions in this area include:

Can this compound mediate transformations involving the cleavage of stronger bonds, such as C-C, C-O, or C-F bonds, under specific conditions?

Could the dication act as a potent catalyst, rather than a stoichiometric reagent, in novel oxidative transformations?

Can the Lewis acidity of the dication be exploited to activate substrates towards nucleophilic attack or to initiate cationic rearrangements and cyclizations?

The following table details potential new reaction classes for this compound.

| Proposed Reaction Class | Hypothesized Role of this compound | Potential Substrate Class | Scientific Question |

|---|---|---|---|

| Oxidative Skeletal Rearrangement | Two-electron oxidant to generate a cationic intermediate that undergoes rearrangement. | Strained ring systems (e.g., bicyclo[1.1.0]butanes), polycyclic aromatic hydrocarbons. | Can the dication initiate controlled ring-expansion or ring-opening cascades? |

| C-O Bond Cleavage (Deetherification) | Strong Lewis acid to coordinate to the ether oxygen, facilitating cleavage. | Electron-rich benzyl (B1604629) or allyl ethers. | Is the reactivity and selectivity competitive with or superior to traditional reagents like BBr₃? |

| Catalytic Dehydrogenation | Catalytic two-electron acceptor in a cycle with a terminal oxidant to regenerate the diium. | N-heterocycles (e.g., dihydroquinolines), alkanes. | What terminal oxidant and conditions are required for efficient catalytic turnover? |

| Frustrated Lewis Pair (FLP) Chemistry | Bulky, non-coordinating Lewis acid component for activating small molecules. | H₂, CO₂, olefins. | Can a sterically encumbered this compound form a reactive FLP with a suitable Lewis base? |

Integration of this compound into Multifunctional Architectures for Advanced Materials

The intrinsic properties of the this compound core—its rigid butterfly structure, well-defined two-electron redox behavior, and potent electron-accepting nature—make it an exceptionally promising building block for advanced functional materials. Research is moving towards embedding this unit within larger, more complex systems to create materials with novel electronic, optical, or electrochemical properties.

Key areas for future development are:

Organic Electronics: Utilizing the dication as a robust n-type (electron-transporting) component in organic field-effect transistors (OFETs) or as a dopant for other organic semiconductors.

Redox-Switchable Materials: Incorporating the thianthrene motif into polymers or frameworks to create electrochromic devices, where switching between the neutral, radical cation, and dication states induces a visible color change.

Energy Storage: Designing soluble thianthrene derivatives for use as high-potential catholytes or stable anolytes in non-aqueous redox-flow batteries. The two-electron transfer process (Th ↔ Th²⁺) is highly desirable for increasing energy density.

Porous Frameworks: Using substituted thianthrenes as building blocks for Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). Post-synthetic oxidation to the diium state would create charged, porous materials capable of ion capture, separation, or heterogeneous catalysis.

| Material Application | Key Property of this compound | Major Research Challenge | Example Architectural Goal |

|---|---|---|---|

| Redox-Flow Battery Catholyte | High redox potential (~+1.5-2.0 V vs Fc/Fc⁺); stable two-electron transfer. | Achieving high solubility and long-term cycling stability in organic electrolytes. | Thianthrene core functionalized with highly solubilizing groups (e.g., glycol chains). |

| Electrochromic Film | Distinct optical absorption for neutral, radical cation, and dication states. | Ensuring rapid, reversible switching and high optical contrast; processability into thin films. | A conjugated polymer with thianthrene units integrated into the main chain. |

| n-Type Semiconductor | Strong electron-accepting character; rigid, cofacially stackable structure. | Balancing electron-deficient character with processability and morphological stability. | Planarized or fused thianthrene derivatives for enhanced π-π stacking. |

| Anion-Exchange COF | Fixed positive charges within a permanent porous structure upon oxidation. | Maintaining framework crystallinity and stability after oxidation to the dicationic state. | A COF constructed from tetra-functionalized thianthrene linkers (e.g., tetra-aminothianthrene). |

Advanced Theoretical Approaches for Predicting and Rationalizing Complex Thianthrene Redox and Reactivity Behavior

The rich and complex behavior of the thianthrene system, involving multiple, easily accessible redox states, necessitates a close synergy between experimental work and high-level computational chemistry. Theoretical modeling is indispensable for rationalizing observed phenomena and, more importantly, for predicting new reactivity and guiding the design of next-generation systems.

Future theoretical work should focus on:

Accurate Redox Potential Prediction: Moving beyond standard DFT to employ methods that better account for solvent effects and potential multi-reference character of the radical cation state to accurately predict how substituents modulate the two sequential oxidation potentials.

Mechanism Elucidation: Mapping the complete potential energy surfaces for complex transformations mediated by the dication. This includes identifying key intermediates and transition states to understand selectivity and reaction outcomes.

Excited-State Dynamics: Modeling the photophysical properties of thianthrene derivatives and their redox states to guide the design of photo-redox catalysts or optoelectronic materials.

Materials Simulation: Using molecular dynamics (MD) and other multiscale modeling techniques to predict the bulk properties of thianthrene-based materials, such as charge mobility in semiconductors or ion transport in porous frameworks.

| Scientific Question | Recommended Computational Method | Information Gained |

|---|---|---|

| How does a substituent at the C-2 position affect the E₁/₂ (Th/Th•⁺) and E₁/₂ (Th•⁺/Th²⁺) potentials? | DFT (e.g., B3LYP, M06-2X) with a polarizable continuum model (PCM) for solvent. | Predicted redox potentials, HOMO/LUMO energies, and spin density distribution in the radical cation. |

| What is the mechanism of a proposed C-C bond cleavage reaction mediated by this compound? | Transition state searching (e.g., QST2/3, Berny optimization) and Intrinsic Reaction Coordinate (IRC) calculations. | Reaction energy profile, activation barriers, and structures of all intermediates and transition states. |

| What is the charge transport efficiency in a crystal of a new thianthrene derivative? | Quantum Mechanics/Molecular Mechanics (QM/MM) and Kinetic Monte Carlo simulations. | Charge transfer integrals (electronic couplings), reorganization energies, and charge carrier mobility. |

| Is the thianthrene radical cation (Th•⁺) best described by a single- or multi-reference wavefunction? | Complete Active Space Self-Consistent Field (CASSCF) or multi-reference configuration interaction (MRCI). | Accurate description of electronic structure, especially in cases of near-degeneracy or complex bonding. |

Development of Sustainable and Scalable Synthetic Pathways for this compound Precursors

For thianthrene and its derivatives to find widespread application beyond academic laboratories, particularly in materials science or industrial catalysis, their synthesis must become more efficient, scalable, and sustainable. Traditional methods for preparing the thianthrene core often involve harsh reagents, stoichiometric promoters, and generate significant waste.

Future research must prioritize green chemistry principles. Key goals include:

Catalytic C-S Bond Formation: Replacing stoichiometric Lewis acids like aluminum chloride (AlCl₃) with catalytic systems (e.g., based on copper, palladium, or nickel) for the crucial C-S bond-forming cyclization step.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, such as the direct reaction of arenes with elemental sulfur (S₈).

Flow Chemistry: Transitioning batch syntheses to continuous flow processes. This offers superior control over reaction parameters (temperature, pressure), enhances safety when handling hazardous intermediates, and facilitates large-scale production.

Electrosynthesis: Developing electrochemical methods for both the synthesis of the thianthrene core and its subsequent oxidation to the diium salt, thereby minimizing the use of chemical oxidants and reductants.

| Synthetic Approach | Key Reagents/Conditions | Advantages | Disadvantages/Challenges |

|---|---|---|---|

| Classic Synthesis (Friedel-Crafts type) | Benzene (B151609), S₂Cl₂, AlCl₃ (stoichiometric) | Well-established, straightforward for parent thianthrene. | Corrosive, hazardous reagents; large amounts of acid waste; poor atom economy; low functional group tolerance. |

| Proposed Catalytic Synthesis | Aryl dihalide, sulfur source (e.g., Na₂S), Transition Metal Catalyst (e.g., CuI, Pd(OAc)₂) | Avoids strong Lewis acids; higher functional group tolerance; potentially milder conditions. | Catalyst cost and removal; optimization of catalyst, ligand, and conditions required. |

| Proposed Flow Synthesis | Reactants pumped through a heated microreactor or packed-bed reactor. | Enhanced safety and heat transfer; improved scalability and reproducibility; potential for process automation. | Initial investment in equipment; potential for channel clogging with solids. |